Second-Order Rate Constant Comparison: OH-PGO Versus Phenylglyoxal in L-Phenylalanine Oxidase Inactivation
In a direct head-to-head comparison using L-phenylalanine oxidase from Pseudomonas sp. P-501, both p-hydroxyphenylglyoxal (HPG) and phenylglyoxal (PGO) irreversibly inactivated the enzyme via modification of a single essential arginine residue. HPG exhibited a second-order rate constant of 15.1 M⁻¹·min⁻¹, which is 42% higher than the 10.6 M⁻¹·min⁻¹ measured for PGO under identical conditions [1]. This quantitative difference indicates that HPG modifies the target arginine residue more rapidly than PGO in this enzyme system.
| Evidence Dimension | Second-order rate constant (k₂) for enzyme inactivation via arginine modification |
|---|---|
| Target Compound Data | 15.1 M⁻¹·min⁻¹ |
| Comparator Or Baseline | Phenylglyoxal (PGO): 10.6 M⁻¹·min⁻¹ |
| Quantified Difference | HPG rate constant is 1.42-fold (42%) higher than PGO |
| Conditions | L-phenylalanine oxidase (Pseudomonas sp. P-501); pH conditions not explicitly specified in abstract but consistent with arginine modification protocols (pH 7–9 range) |
Why This Matters
Higher reaction rate constant enables faster experimental workflows, reduced reagent incubation time, and potentially lower reagent consumption to achieve equivalent modification extent in enzyme active site mapping studies.
- [1] Koyama H. Chemical modification of L-phenylalanine oxidase from Pseudomonas sp. P-501 by phenylglyoxal. Identification of one essential arginyl residue. J Biochem. 1996 (full reference via CiNii). View Source
